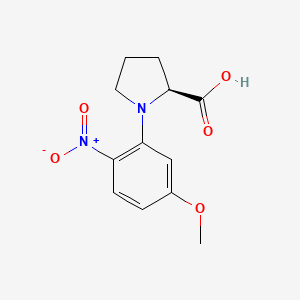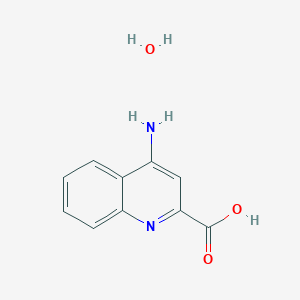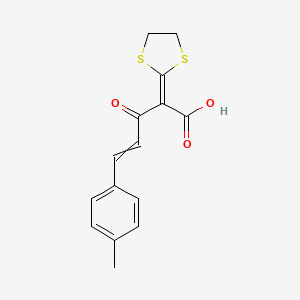![molecular formula C16H15BrO2 B14244132 2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene CAS No. 380428-42-2](/img/structure/B14244132.png)
2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene is an organic compound with the molecular formula C16H15BrO2 It is characterized by the presence of a bromophenyl group and two methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene typically involves a multi-step process. One common method includes the following steps:
Methoxylation: The addition of methoxy groups to the benzene ring.
Ethenylation: The formation of the ethenyl bridge between the bromophenyl and dimethoxybenzene groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-((E)-2-{4-[(E)-2-(4-Bromophenyl)ethenyl]phenyl}ethenyl)benzene
- 2-Allyl-1,4-dimethoxybenzene
- 1,2-Diethoxybenzene
- 2-Benzyl-1,3-dimethoxybenzene
Uniqueness
2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and dimethoxybenzene groups allows for versatile applications in various fields of research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
380428-42-2 |
|---|---|
Formule moléculaire |
C16H15BrO2 |
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)ethenyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C16H15BrO2/c1-18-15-9-10-16(19-2)13(11-15)6-3-12-4-7-14(17)8-5-12/h3-11H,1-2H3 |
Clé InChI |
LAJBRXBJBPIPIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


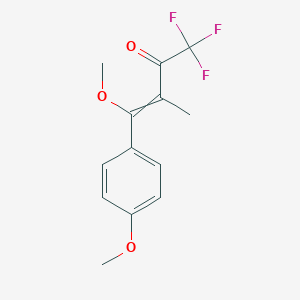
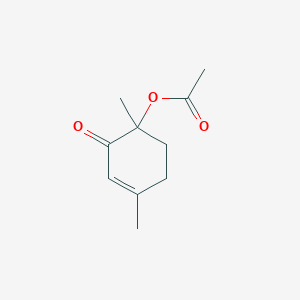

![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)

![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)


